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Introduction

In drug discovery and enzyme purification, chromatographic techniques are essential for
separating and isolating target molecules from complex mixtures. Following fractionation, a
rapid and reliable method is required to identify the fractions containing the active enzyme of
interest. The CENTA assay is a chromogenic method used for the detection and quantification
of B-lactamase activity. CENTA, a chromogenic cephalosporin, is hydrolyzed by B-lactamases,
resulting in a color change that can be measured spectrophotometrically.[1][2][3] This
application note provides a detailed protocol for the use of the CENTA assay to screen and
guantify B-lactamase activity in fractions obtained from chromatographic separation.

Principle of the Assay

The CENTA assay relies on the enzymatic hydrolysis of the (-lactam ring in the CENTA
molecule by a 3-lactamase. The intact CENTA substrate is a yellow compound. When the [3-
lactam ring is cleaved, the molecular structure is altered, leading to the formation of a product
with a distinct color and a different absorption spectrum.[1] The rate of this color change is
directly proportional to the -lactamase activity in the sample. By measuring the change in
absorbance over time, the enzymatic activity of each chromatographic fraction can be
determined. The hydrolysis of CENTA can be monitored by recording the absorbance variation
at 405 nm (Ae = +6,400 M~* cm~1).[1]
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Data Presentation

The quantitative data obtained from the CENTA assay of chromatographic fractions can be
effectively summarized in a purification table. This table allows for a clear comparison of
enzyme activity, protein concentration, and purification fold at each step of the purification
process.

Table 1: Example of a Purification Table for a Hypothetical B-Lactamase Purification

Specific
o Total Total Total o L
Purificati . L Activity . Purificati
Volume Protein Activity . Yield (%)
on Step . (Units/mg on Fold
(mL) (mg) (Units*) |

Crude

Extract

100 500 10,000 20 100 1

Ammonium
Sulfate

S 20 150 8,500 56.7 85 2.8
Precipitatio

n

lon-
Exchange
Chromatog
15 25 7,000 280 70 14
raphy
(Pooled

Fractions)

Size-
Exclusion
Chromatog
10 5 5,500 1,100 55 55
raphy
(Pooled

Fractions)

*One unit of B-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 pmol
of CENTA per minute under the specified assay conditions.
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Experimental Protocols
Materials and Reagents

o CENTA (B-Lactamase Substrate)

Assay Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0)

Chromatographic fractions to be assayed

Purified B-lactamase (for positive control and standard curve)

Microplate reader or spectrophotometer capable of reading at 405 nm

96-well microplates or cuvettes

Pipettes and sterile pipette tips

Preparation of Reagents

o CENTA Stock Solution: Prepare a stock solution of CENTA in a suitable solvent, such as
DMSO, at a concentration of 10 mg/mL. Store this stock solution at -20°C, protected from
light.

o Working CENTA Solution: On the day of the assay, dilute the CENTA stock solution in the
assay buffer to the desired final concentration (e.g., 100 uM). Prepare this solution fresh
before each experiment.

o Assay Buffer: Prepare the appropriate assay buffer and ensure the pH is adjusted correctly.
For metallo-B-lactamases, it is important to use a buffer that does not chelate essential metal
ions (e.g., avoid phosphate buffers if zinc is required) and supplement with the necessary
divalent cations if needed.

Experimental Workflow for Screening Chromatographic
Fractions

The following diagram illustrates the overall workflow for purifying an enzyme and subsequently
assaying the collected fractions using the CENTA assay.
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Caption: Overall workflow from enzyme purification to identification of active fractions.

Detailed Protocol for CENTA Assay of Chromatographic
Fractions

The following protocol is designed for a 96-well microplate format, which is ideal for screening a
large number of fractions.

o Prepare the Microplate:

[¢]

Add 10-50 pL of each chromatographic fraction to individual wells of a 96-well plate.

o

Include a "blank" well containing only the assay buffer.

o

Include a "positive control" well with a known concentration of purified -lactamase.

[¢]

If a standard curve is desired for absolute quantification, prepare serial dilutions of a (3-
lactamase standard in separate wells.

[¢]

Adjust the volume in all wells to 50 pL with assay buffer.
« Initiate the Reaction:

o Prepare the CENTA working solution.
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o Add 50 pL of the CENTA working solution to each well to initiate the enzymatic reaction.
The total volume in each well will be 100 pL.

o Measure Absorbance:
o Immediately place the microplate in a microplate reader.
o Measure the absorbance at 405 nm.

o For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a period
of 10-30 minutes. For a simpler endpoint assay, take a single reading after a fixed
incubation time (e.g., 15 minutes).

o Data Analysis:
o Subtract the absorbance of the blank from all other readings.

o For kinetic assays, determine the rate of change in absorbance (AA/min) for each fraction.
The linear portion of the reaction curve should be used for this calculation.

o The enzymatic activity can be calculated using the Beer-Lambert law: Activity
(umol/min/mL) = (AA/min * Total Assay Volume (mL)) / (¢ * path length (cm) * Volume of
Fraction (mL)) Where € (the molar extinction coefficient for the product of CENTA
hydrolysis) is 6,400 M~ cm™1,

o Plot the activity of each fraction against the fraction number to generate an activity profile
for the chromatography run.

The logical flow of the CENTA assay protocol is depicted in the following diagram:
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Caption: Step-by-step logical flow of the CENTA assay protocol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3026497?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

The CENTA assay provides a robust and convenient method for detecting and quantifying 3-
lactamase activity in chromatographic fractions. Its simplicity and sensitivity make it an
invaluable tool in the purification of 3-lactamases and in the screening for novel -lactamase
inhibitors. By following the detailed protocols and data presentation guidelines in this
application note, researchers can efficiently identify and characterize active fractions, thereby
accelerating their drug discovery and development efforts.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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